

# Neladalkib's selectivity profile for ALK versus other kinases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Neladalkib |           |
| Cat. No.:            | B12377415  | Get Quote |

# Neladalkib's Kinase Selectivity Profile: A Deep Dive

For Immediate Release

This technical guide provides an in-depth analysis of the kinase selectivity profile of **neladalkib** (NVL-655), a novel, brain-penetrant, fourth-generation anaplastic lymphoma kinase (ALK) inhibitor. Designed to overcome the limitations of previous ALK inhibitors, **neladalkib** exhibits a high degree of selectivity for ALK, including a wide range of resistance mutations, while sparing the structurally related tropomyosin receptor kinase (TRK) family. This targeted approach is intended to minimize off-target toxicities, particularly neurological adverse events associated with TRK inhibition, and offer a more durable therapeutic response for patients with ALK-positive cancers.

## **Executive Summary**

**Neladalkib** demonstrates potent inhibitory activity against wild-type ALK and a comprehensive panel of clinically relevant ALK resistance mutations. A key feature of its design is its remarkable selectivity over the TRK kinase family, which is crucial for an improved safety profile. Kinome-wide screening reveals that **neladalkib** is highly selective for ALK, with greater than 50-fold selectivity over 96% of the kinases tested.[1][2] This high degree of selectivity underscores its potential as a best-in-class ALK inhibitor.



## **Quantitative Selectivity Profile**

The selectivity of **neladalkib** has been rigorously evaluated in biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) of **neladalkib** against ALK, its resistance mutations, and a selection of other kinases, with a particular focus on the TRK family.

Table 1: Biochemical IC50 Values of **Neladalkib** against ALK and its Mutations



| Target           | Neladalkib IC50 (nM) |
|------------------|----------------------|
| ALK (Wild-Type)  | 2.8[3]               |
| ALKT1151insT     | 0.9 - 6.8[3]         |
| ALKT1151M        | 0.9 - 6.8[3]         |
| ALKL1152R        | 0.9 - 6.8[3]         |
| ALKC1156Y        | 0.9 - 6.8[3]         |
| ALKI1171N        | 0.9 - 6.8[3]         |
| ALKI1171S        | 0.9 - 6.8[3]         |
| ALKI1171T        | 0.9 - 6.8[3]         |
| ALKF1174L        | 0.9 - 6.8[3]         |
| ALKF1174S        | 0.9 - 6.8[3]         |
| ALKV1180L        | 0.9 - 6.8[3]         |
| ALKL1198F        | 0.9 - 6.8[3]         |
| ALKG1202R        | 0.9 - 6.8[3]         |
| ALKD1203N        | 0.9 - 6.8[3]         |
| ALKS1206R        | 0.9 - 6.8[3]         |
| ALKR1275Q        | 0.9 - 6.8[3]         |
| ALKG1196M        | 11 - 79[3]           |
| ALKG1269A        | 11 - 79[3]           |
| ALKG1269S        | 11 - 79[3]           |
| ALKG1202R/L1196M | 1.8[3]               |

Table 2: Selectivity of Neladalkib against TRK Family Kinases



| Kinase | Neladalkib Selectivity (Fold vs. ALK) |
|--------|---------------------------------------|
| TRK    | 22 to >874[1][2]                      |

## **Experimental Protocols**

The determination of **neladalkib**'s kinase selectivity profile involved several key experimental methodologies.

### **Biochemical Kinase Inhibition Assay**

Objective: To determine the direct inhibitory activity of **neladalkib** against purified kinase enzymes.

#### Methodology:

- Reagents: Recombinant human kinase enzymes, corresponding peptide substrates, and ATP were used.
- Assay Principle: A common method is a time-resolved fluorescence resonance energy
  transfer (TR-FRET) assay. In this format, a biotinylated substrate peptide and an antiphospho-substrate antibody labeled with a fluorescent donor (e.g., Europium cryptate) are
  used. Upon phosphorylation by the kinase, the antibody binds to the substrate. A fluorescent
  acceptor (e.g., streptavidin-XL665) is then added, which binds to the biotinylated substrate.

#### Procedure:

- Neladalkib was serially diluted to various concentrations.
- The kinase, peptide substrate, and **neladalkib** were pre-incubated in an assay buffer.
- The kinase reaction was initiated by the addition of ATP.
- The reaction was allowed to proceed for a defined period at a controlled temperature.
- The reaction was stopped by the addition of EDTA.



- The detection reagents (antibody and streptavidin-acceptor) were added, and the mixture was incubated to allow for binding.
- Data Analysis: The TR-FRET signal, which is proportional to the amount of phosphorylated substrate, was measured using a plate reader. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

### **Cellular Kinase Inhibition Assay**

Objective: To assess the inhibitory activity of **neladalkib** on ALK phosphorylation and downstream signaling in a cellular context.

#### Methodology:

- Cell Lines: Ba/F3 cells engineered to express various EML4-ALK fusion proteins, including wild-type and mutant forms, were utilized.
- Assay Principle: The inhibition of ALK autophosphorylation in response to neladalkib treatment was measured.
- Procedure:
  - Cells were seeded in multi-well plates and cultured overnight.
  - Cells were treated with a range of concentrations of neladalkib for a specified duration (e.g., 2-4 hours).
  - Following treatment, cells were lysed to extract proteins.
  - The levels of phosphorylated ALK (pALK) and total ALK were determined by Western blotting or a quantitative immunoassay (e.g., ELISA).
- Data Analysis: The ratio of pALK to total ALK was quantified, and the IC50 values were determined by plotting the percentage of inhibition against the drug concentration.

## KINOMEscan™ Selectivity Profiling



Objective: To broadly assess the selectivity of **neladalkib** against a large panel of human kinases.

#### Methodology:

- Assay Principle: The KINOMEscan<sup>™</sup> platform utilizes a proprietary active site-directed competition binding assay. Test compounds are profiled for their ability to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
- Procedure:
  - A single concentration of **neladalkib** (e.g., 1 μM) was incubated with the kinase panel.
  - The amount of kinase bound to the immobilized ligand was measured by quantitative PCR of the DNA tag.
- Data Analysis: The results are reported as a percentage of the DMSO control (%Ctrl). A
  lower %Ctrl value indicates stronger binding of the compound to the kinase. The data is often
  visualized as a dendrogram to show the selectivity across the human kinome.

# Signaling Pathway and Experimental Workflow Diagrams

To visually represent the context of **neladalkib**'s action and the methods used for its characterization, the following diagrams are provided.





Click to download full resolution via product page

Caption: ALK Signaling Pathway and the Point of Inhibition by Neladalkib.





Click to download full resolution via product page

Caption: Generalized Workflow for a Biochemical Kinase Inhibition Assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Nuvalent Announces Publication in Cancer Discovery Detailing Design and Characterization of ALK-selective inhibitor NVL-655 [prnewswire.com]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Neladalkib's selectivity profile for ALK versus other kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377415#neladalkib-s-selectivity-profile-for-alk-versus-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com